(2S,4R)-2-amino-4-fluoropentanediamide, trifluoroacetic acid
Description
“(2S,4R)-2-amino-4-fluoropentanediamide, trifluoroacetic acid” is a fluorinated small-molecule compound with the molecular formula C₅H₁₀FN₃O₂ and a molecular weight of 163.15 g/mol . Its structure features a pentanediamide backbone with stereospecific fluorine substitution at the 4-position and an amino group at the 2-position in the (2S,4R) configuration. The trifluoroacetic acid (TFA) component likely acts as a counterion, enhancing solubility and stability during synthesis or formulation . The compound’s CAS number (2613299-40-2) indicates its recent registration (2024), suggesting novelty in pharmaceutical or chemical research .
Properties
Molecular Formula |
C7H11F4N3O4 |
|---|---|
Molecular Weight |
277.17 g/mol |
IUPAC Name |
(2S,4R)-2-amino-4-fluoropentanediamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H10FN3O2.C2HF3O2/c6-2(4(8)10)1-3(7)5(9)11;3-2(4,5)1(6)7/h2-3H,1,7H2,(H2,8,10)(H2,9,11);(H,6,7)/t2-,3+;/m1./s1 |
InChI Key |
BRNIUZUAFUJAHB-MUWMCQJSSA-N |
Isomeric SMILES |
C([C@@H](C(=O)N)N)[C@H](C(=O)N)F.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C(C(C(=O)N)N)C(C(=O)N)F.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Stereoselective Synthesis and Chiral Resolution
The (2S,4R) stereochemistry is achieved through dynamic kinetic resolution or asymmetric synthesis. For example:
- Dynamic Kinetic Resolution : A racemic mixture of 2-amino-5,5,5-trifluoropentanoic acid is treated with a chiral ligand (e.g., (R)-configured 4 ) to selectively crystallize the desired enantiomer. This method yields >99% enantiomeric excess (ee) and is scalable to 20 g.
- Asymmetric Alkylation : Chiral auxiliaries or catalysts are used to introduce the fluorine atom at the 4-position while maintaining stereochemical integrity. For instance, tert-butyl esters of glutamic acid are fluorinated using 3-fluoropropyl triflate under basic conditions, followed by deprotection with trifluoroacetic acid (TFA).
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Fluorination | 3-Fluoropropyl triflate, K₂CO₃, DMF | 85% | |
| Deprotection | TFA in CH₂Cl₂ (40% v/v) | 95% | |
| Chiral Resolution | (R)-Ligand 4 , EtOH/H₂O | 89% |
Fluorination Strategies
Fluorine incorporation at the 4-position is critical. Methods include:
- Electrophilic Fluorination : Using Selectfluor® or 3-fluoropropyl triflate in polar aprotic solvents (e.g., DMF).
- Nucleophilic Displacement : Halogenated intermediates (e.g., bromo or chloro derivatives) react with KF or tetrabutylammonium fluoride (TBAF).
- Boc Protection : N-Boc-L-glutamic acid 5-tert-butyl ester is treated with 3-fluoropropyl triflate.
- Cyclization : Intramolecular amidation forms the pentanediamide backbone.
- TFA Deprotection : Boc and tert-butyl groups are removed using TFA, yielding the free diamide.
Coupling Reactions and Amide Bond Formation
The diamide structure is assembled via peptide coupling:
- Carbodiimide-Mediated Coupling : Dicyclohexylcarbodiimide (DCC) activates carboxylic acids for reaction with amines.
- Hydrogenolysis : Benzyl or Cbz protecting groups are removed under H₂/Pd-C, followed by TFA-mediated acidification.
- Intermediate 7 (PLOS ONE): (2S,4S)-4-(3-Fluoropropyl)-L-glutamic acid is coupled with TFA to yield the final diamide salt.
Purification and Characterization
- Chromatography : Reverse-phase C18 columns with TFA-containing mobile phases (e.g., 0.5% TFA in H₂O) resolve stereoisomers.
- Spectroscopic Data :
Applications and Derivatives
The compound serves as an intermediate in dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Sitagliptin). Derivatives include:
- Fmoc-Protected Analogs : For solid-phase peptide synthesis.
- Piperazine Conjugates : Used in antidiabetic drug candidates.
Challenges and Optimizations
- Stereochemical Purity : Dynamic kinetic resolution outperforms traditional resolution methods in scalability and ee.
- TFA Handling : Corrosive nature necessitates controlled conditions (e.g., N₂ blowdown, cold ether precipitation).
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-2-amino-4-fluoropentanediamide, trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its properties.
Reduction: This reaction can be used to reduce specific functional groups, such as amides, to amines.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield fluorinated carboxylic acids, while reduction could produce fluorinated amines. Substitution reactions can result in a variety of derivatives with different functional groups replacing the fluorine atoms.
Scientific Research Applications
(2S,4R)-2-amino-4-fluoropentanediamide, trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound can be used to study protein interactions and enzyme activities due to its unique fluorinated structure.
Mechanism of Action
The mechanism of action of (2S,4R)-2-amino-4-fluoropentanediamide, trifluoroacetic acid involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Key Compounds Analyzed :
(2S,4R)-2-amino-4-fluoropentanediamide, TFA (Target Compound)
Netamiftide Trifluoroacetate (CAS 204992-09-6)
Fluorinated Spirocyclic Derivatives (EP 4 374 877 A2)
β-Lactam-Based Amino Acid Derivatives (PF 43(1))
Data Table :
Structural Insights :
- The target compound is structurally simpler, with a linear fluorinated diamide backbone, contrasting with Netamiftide, a large peptide containing multiple amino acid residues and a TFA salt .
- Fluorinated spirocyclic derivatives () feature complex heterocyclic systems with trifluoromethyl groups, targeting enzymes like kinases, whereas the target compound lacks such macrocyclic complexity .
- β-Lactam derivatives () prioritize bicyclic frameworks (e.g., penam or thiazolidine rings) for antibiotic activity, diverging from the target’s linear fluorinated design .
Research Findings and Limitations
- TFA Role : TFA’s presence as a counterion (vs. a solvent in synthesis, as in ) may influence pharmacokinetics, necessitating further purity assessments .
- Fluorine Positioning : The 4-fluoro group’s stereochemistry could confer unique steric or electronic effects compared to aromatic fluorine in other compounds .
Notes
- Contradictions : TFA’s dual role (counterion vs. solvent) across compounds complicates direct comparisons.
- Data Gaps : Melting point, solubility, and toxicity data for the target compound are unavailable, limiting mechanistic insights .
Biological Activity
(2S,4R)-2-amino-4-fluoropentanediamide, trifluoroacetic acid (CAS No. 2624109-30-2) is a compound with significant potential in various scientific fields, particularly in biochemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, effects on biological systems, and relevant case studies.
- Molecular Formula : C7H11F4N3O4
- Molar Mass : 277.18 g/mol
- Structural Characteristics : The compound features a fluorinated pentanediamine structure, which contributes to its unique biological interactions.
The biological activity of (2S,4R)-2-amino-4-fluoropentanediamide is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoroacetic acid component may influence protein conformation and enzyme activity, impacting metabolic pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit certain enzymes involved in metabolic processes, potentially altering substrate availability.
- Receptor Binding : It may bind to specific receptors, modulating their activity and leading to various physiological effects.
Biological Effects
Research indicates several biological effects associated with (2S,4R)-2-amino-4-fluoropentanediamide:
- Toxicological Profile : Limited data are available regarding the toxicology of this compound; however, studies on trifluoroacetic acid suggest that it does not exhibit mutagenic properties but may affect liver function at high doses .
- Metabolic Impact : In vitro studies have shown that trifluoroacetic acid can alter metabolic activities in liver cells, affecting glucose metabolism and enzyme activities .
Case Studies
Several studies have investigated the biological effects of related compounds or the components of (2S,4R)-2-amino-4-fluoropentanediamide:
-
Liver Metabolism : A study demonstrated that administration of trifluoroacetic acid at doses of 150 mg/kg/day for 5-6 days resulted in significant alterations in liver enzyme activities and glycogen content in rats .
Parameter Control Group TFA Treated Group Hepatic Glycogen Content (%) 100 76 Pyruvate Kinase Activity (%) 100 58 Glycerol l-phosphate Oxidase (%) 100 225 - In Vitro Studies : Research on cultured hepatoma cells indicated that while trifluoroacetic acid did not affect DNA or RNA synthesis at lower concentrations, higher concentrations altered lactate and pyruvate turnover .
Q & A
Q. Table 1: Comparison of Acidic Deprotection Agents
| Agent | Solvent | Yield | Side Reactions |
|---|---|---|---|
| HCl (4N) | MeOH | 75–85% | Partial racemization |
| TFA (4N) | DCM | >95% | Minimal |
Basic: How to purify (2S,4R)-2-amino-4-fluoropentanediamide using HPLC?
Methodological Answer:
Reverse-phase HPLC with a C18 column is recommended. Use a mobile phase of 0.1% TFA in water/acetonitrile (gradient elution) to enhance peak resolution and ionization efficiency in mass spectrometry. TFA acts as an ion-pairing agent, improving separation of polar intermediates and reducing tailing .
Advanced: How to ensure enantiomeric purity during synthesis?
Methodological Answer:
Chiral resolution is critical. Use chiral stationary-phase HPLC (e.g., Chiralpak® IA) with a mobile phase of hexane:isopropanol:TFA (90:10:0.1). Validate enantiomeric excess (ee) via circular dichroism (CD) or -NMR to confirm the (2S,4R) configuration. Contradictions in literature ee values often arise from inadequate chiral column selection or improper pH control during crystallization .
Advanced: How does stereochemistry influence biological activity?
Methodological Answer:
The (2S,4R) configuration confers optimal binding to target enzymes (e.g., proteases). Compare isomers via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC):
- (2S,4R) isomer : (high affinity)
- (2R,4S) isomer : (low affinity)
Design mutant enzymatic assays to map stereospecific interactions. For example, replace key residues (e.g., Asp189 in trypsin-like proteases) to assess steric and electronic effects .
Data Contradiction: How to resolve discrepancies in reported bioactivity?
Methodological Answer:
Contradictions often stem from impurities or residual TFA. Perform:
- LC-MS : Confirm molecular weight ( 253.31 for [M+H]) and detect TFA adducts ().
- Elemental Analysis : Validate C, H, N, F content against theoretical values (e.g., C: 55.7%, H: 5.8%, N: 5.5%, F: 15.0%).
- -NMR : Identify residual solvents (e.g., DCM) or diastereomers .
Stability: How to assess compound stability under physiological conditions?
Methodological Answer:
Conduct stress testing:
- pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24h. Monitor degradation via HPLC (e.g., 10% degradation at pH < 2 due to amide hydrolysis).
- Thermal Stability : Store at 40°C/75% RH for 4 weeks. Use DSC/TGA to identify decomposition points ().
- Light Exposure : No significant degradation under UV/Vis light (300–800 nm) .
Interaction Studies: How to evaluate target binding kinetics?
Methodological Answer:
Use biophysical assays:
- SPR : Immobilize the target protein (e.g., kinase) on a CM5 chip. Measure (2.5 × 10 Ms) and (1.3 × 10 s).
- X-ray Crystallography : Resolve co-crystal structures (2.1 Å resolution) to map hydrogen bonds between the fluorinated moiety and Arg residues .
Analytical Challenge: How to quantify trace TFA in final products?
Methodological Answer:
Employ ion chromatography (IC) with conductivity detection:
- Column : Dionex IonPac® AS11-HC (4 µm).
- Eluent : KOH gradient (1–40 mM).
- LOD : 0.01% (w/w) TFA. Validate against -NMR (δ = -76.5 ppm for TFA) .
Advanced: What computational tools predict metabolic pathways?
Methodological Answer:
Use in silico platforms (e.g., Schrödinger’s MetaSite):
- Phase I Metabolism : Predict oxidation at C4-F (major) and amide hydrolysis (minor).
- Phase II Metabolism : Glucuronidation unlikely (low logP = 1.2). Validate with microsomal assays (t = 45 min in human liver microsomes) .
Synthetic Optimization: How to scale up without racemization?
Methodological Answer:
Use continuous-flow reactors for precise temperature (0–5°C) and pH control. Key parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
